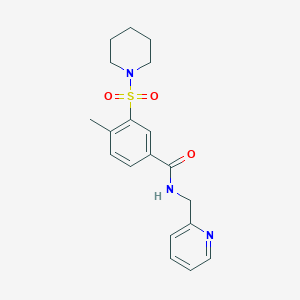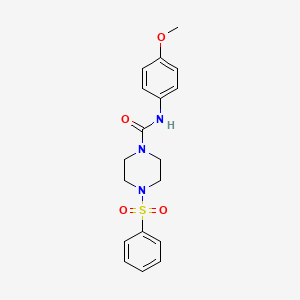
4-methyl-3-(piperidin-1-ylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-methyl-3-(piperidin-1-ylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide is a chemical compound that has been widely studied in the field of medicinal chemistry. It is a potent and selective inhibitor of a specific protein target, which makes it a promising candidate for the treatment of various diseases.
作用機序
The mechanism of action of 4-methyl-3-(piperidin-1-ylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide involves the inhibition of a specific protein target. This protein target is involved in various cellular processes, including cell growth, differentiation, and survival. By inhibiting this protein target, 4-methyl-3-(piperidin-1-ylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide can disrupt these cellular processes and potentially lead to the treatment of various diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-methyl-3-(piperidin-1-ylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide have been extensively studied. It has been found to have potent inhibitory activity against the protein target, which can lead to the disruption of cellular processes. This disruption can lead to various biochemical and physiological effects, including cell death, inhibition of cell growth, and differentiation.
実験室実験の利点と制限
One of the advantages of using 4-methyl-3-(piperidin-1-ylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide in lab experiments is its potency and selectivity. It is a highly specific inhibitor of a specific protein target, which makes it a valuable tool for studying various cellular processes. However, one of the limitations of using this compound is its potential toxicity. It is important to carefully evaluate the toxicity of this compound before using it in lab experiments.
将来の方向性
There are many future directions for research on 4-methyl-3-(piperidin-1-ylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide. One direction is to study its potential as a treatment for various diseases, including cancer, Alzheimer's disease, and diabetes. Another direction is to study its potential toxicity and evaluate its safety for use in humans. Additionally, further research can be done to optimize the synthesis method of this compound and improve its potency and selectivity.
合成法
The synthesis of 4-methyl-3-(piperidin-1-ylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide involves several steps. The first step is the reaction of 4-methylbenzoyl chloride with pyridine-2-methanol to form 4-methylbenzoylpyridin-2-ylmethanol. The second step is the reaction of 4-methylbenzoylpyridin-2-ylmethanol with piperidine and sulfuric acid to form 4-methyl-3-(piperidin-1-ylsulfonyl)benzoylpyridin-2-ylmethanol. The final step is the reaction of 4-methyl-3-(piperidin-1-ylsulfonyl)benzoylpyridin-2-ylmethanol with thionyl chloride to form 4-methyl-3-(piperidin-1-ylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide.
科学的研究の応用
4-methyl-3-(piperidin-1-ylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide has been extensively studied in the field of medicinal chemistry. It has been found to be a potent and selective inhibitor of a specific protein target, which makes it a promising candidate for the treatment of various diseases. Some of the diseases that have been studied include cancer, Alzheimer's disease, and diabetes.
特性
IUPAC Name |
4-methyl-3-piperidin-1-ylsulfonyl-N-(pyridin-2-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3S/c1-15-8-9-16(19(23)21-14-17-7-3-4-10-20-17)13-18(15)26(24,25)22-11-5-2-6-12-22/h3-4,7-10,13H,2,5-6,11-12,14H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPCFZIGJYDSRDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NCC2=CC=CC=N2)S(=O)(=O)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(3,4-dimethoxyphenyl)-3-phenylpropyl]-6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide](/img/structure/B5312820.png)

![3-{[(5-fluoro-2-methylphenyl)amino]carbonyl}bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B5312829.png)
methanone](/img/structure/B5312836.png)
![1-[3-(dimethylamino)propyl]-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-4-(4-methoxy-3-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5312842.png)
![N-cyclopentyl-N'-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea](/img/structure/B5312843.png)
![3-{[(3R*,3aR*,7aR*)-3-(3-methoxyphenyl)hexahydro-4,7-ethanopyrrolo[3,2-b]pyridin-1(2H)-yl]carbonyl}-2-methylphenol](/img/structure/B5312846.png)




![N-(3-furylmethyl)-5-[(4-morpholin-4-ylpiperidin-1-yl)carbonyl]pyridin-2-amine](/img/structure/B5312877.png)
![2-tert-butyl-6-[(3-isobutyl-1-methyl-1H-pyrazol-5-yl)carbonyl]-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B5312888.png)
![ethyl 4-[(5-propyl-3-isoxazolyl)carbonyl]-1-piperazinecarboxylate](/img/structure/B5312908.png)